Cas no 857272-53-8 (3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone)

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone structure
857272-53-8 structure
Productnaam:3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
CAS-nummer:857272-53-8
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD13179402
CID:1023720
PubChem ID:53393348

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Chemische en fysische eigenschappen

Naam en identificatie

    • 3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
    • 7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
    • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
    • 7-hydroxymethyl-3,4-dihydro-1H-quinolin-2-one
    • 3,4-Dihydro-7-(hydroxymethyl)-2(1H)-quinolinone (ACI)
    • AKOS015904573
    • D73346
    • 857272-53-8
    • DB-076408
    • SCHEMBL2221081
    • CS-15916
    • CS-0066693
    • DTXSID30693868
    • QJVHACDKAXCDGJ-UHFFFAOYSA-N
    • MDL: MFCD13179402
    • Inchi: 1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13)
    • InChI-sleutel: QJVHACDKAXCDGJ-UHFFFAOYSA-N
    • LACHT: O=C1CCC2C(=CC(CO)=CC=2)N1

Berekende eigenschappen

  • Exacte massa: 177.07900
  • Monoisotopische massa: 177.078978594g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 205
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.3Ų
  • XLogP3: 0.2

Experimentele eigenschappen

  • PSA: 49.33000
  • LogboekP: 1.20160

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Beveiligingsinformatie

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Douanegegevens

  • HS-CODE:2933790090
  • Douanegegevens:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
K07025-2g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
2g
$720 2024-07-28
eNovation Chemicals LLC
K07025-10g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
10g
$2540 2024-07-28
Alichem
A189005463-1g
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 95%
1g
$620.00 2023-08-31
A2B Chem LLC
AC31263-1g
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 95.00%
1g
$585.00 2024-04-19
A2B Chem LLC
AC31263-250mg
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 >98%
250mg
$448.00 2024-04-19
1PlusChem
1P004Z27-100mg
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 >98%
100mg
$225.00 2024-04-21
Aaron
AR004ZAJ-250mg
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 97%
250mg
$238.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1137333-1g
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 97%
1g
¥6186.00 2024-07-28
eNovation Chemicals LLC
K07025-5g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
5g
$1430 2025-02-24
eNovation Chemicals LLC
K07025-5g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
5g
$1430 2025-02-21

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Pyridine Solvents: Chloroform ;  10 min, 25 °C; 25 °C → 0 °C
1.2 0 °C; 10 min, 0 °C; 20 min, 25 °C
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Formic acid Catalysts: Nickel ;  2 h, 100 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
Referentie
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water
Referentie
Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists
Xia, Yuehan; et al, European Journal of Medicinal Chemistry, 2021, 211,

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Formic acid Catalysts: Nickel ;  2 h, 100 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
Referentie
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
Referentie
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Methanol ,  2-Methyl-2-butanol ;  overnight, 110 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water
Referentie
Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists
Xia, Yuehan; et al, European Journal of Medicinal Chemistry, 2021, 211,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  45 min, reflux
2.1 Catalysts: p-Toluenesulfonic acid ;  0.5 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
Referentie
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

Synthetic Routes 7

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid ;  4 h, 70 °C
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  45 min, reflux
3.1 Catalysts: p-Toluenesulfonic acid ;  0.5 h, reflux
4.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
Referentie
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
Referentie
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Formic acid Catalysts: Nickel ;  2 h, 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
Referentie
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid ;  0.5 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
Referentie
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Raw materials

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Preparation Products

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